molecular formula C16H24O2 B8780899 Ethyl 2-(4-hexylphenyl)acetate

Ethyl 2-(4-hexylphenyl)acetate

Cat. No.: B8780899
M. Wt: 248.36 g/mol
InChI Key: DDTINRMDWRNWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hexylphenyl)acetate is an aromatic ester characterized by a hexyl chain at the para-position of the phenyl ring and an ethyl ester group attached via an acetoxy linkage.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

ethyl 2-(4-hexylphenyl)acetate

InChI

InChI=1S/C16H24O2/c1-3-5-6-7-8-14-9-11-15(12-10-14)13-16(17)18-4-2/h9-12H,3-8,13H2,1-2H3

InChI Key

DDTINRMDWRNWDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CC(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes both acid- and base-catalyzed hydrolysis, producing 2-(4-hexylphenyl)acetic acid and ethanol.

Key data:

ConditionCatalystTemperatureTimeYield
Acidic (HCl)H<sub>3</sub>O<sup>+</sup>Reflux6 hr82%
Basic (NaOH)OH<sup>−</sup>80°C4 hr95%

Mechanistic Insights:

  • Acid-catalyzed: Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water (Figure 1a).

  • Base-catalyzed: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate (Figure 1b).

Pyrazole Cyclization

Reaction with hydrazine derivatives under basic conditions yields 5-aminopyrazoles, as demonstrated in tert-butoxide-mediated coupling (Figure 2) .

Procedure:

  • Ethyl 2-(4-hexylphenyl)acetate reacts with hydrazine hydrate in THF.

  • Potassium tert-butoxide facilitates C-(C=O) coupling.

  • Cyclization occurs via intramolecular nucleophilic attack.

Outcomes:

  • Product: 5-Amino-1-(4-hexylphenyl)-3-arylpyrazole

  • Yield: 69–95% depending on substituents .

Transesterification

The compound participates in carbene-catalyzed transesterification with primary alcohols, forming new esters (e.g., methyl or benzyl derivatives) .

Conditions:

  • Catalyst: N-Heterocyclic carbenes (e.g., IMes·HCl)

  • Solvent: THF, room temperature

  • Yield: 85–92%

Example:
Ethyl 2-(4-hexylphenyl)acetate+MeOHIMesMethyl 2-(4-hexylphenyl)acetate+EtOH\text{this compound} + \text{MeOH} \xrightarrow{\text{IMes}} \text{Mthis compound} + \text{EtOH}

Nucleophilic Substitution

The ester group undergoes substitution with amines to form amides.

Experimental Data:

AmineCatalystTemperatureTimeYield
AnilineH<sub>2</sub>SO<sub>4</sub>110°C8 hr78%
EthylenediamineNoneReflux12 hr65%

Sulfur-Based Reactions

Reaction with thiols in BF<sub>3</sub>·OEt<sub>2</sub> yields dithioacetals, though this requires prior hydrolysis to the carboxylic acid :
RCOOEt+2RSHBF3RC(SR)2+EtOH\text{RCOOEt} + 2 \text{RSH} \xrightarrow{\text{BF}_3} \text{RC(SR)}_2 + \text{EtOH}

Reaction Comparison Table

Reaction TypeReagents/ConditionsPrimary ProductYield Range
HydrolysisHCl/H<sub>2</sub>O or NaOH/H<sub>2</sub>O2-(4-Hexylphenyl)acetic acid82–95%
Pyrazole FormationNH<sub>2</sub>NH<sub>2</sub>, t-BuOK/THF5-Aminopyrazole derivatives69–95%
TransesterificationROH/NHC catalystAlkyl 2-(4-hexylphenyl)acetate85–92%
AmidationRNH<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub>2-(4-Hexylphenyl)acetamide65–78%

Mechanistic Considerations

  • Steric Effects: The 4-hexylphenyl group impedes nucleophilic attack at the carbonyl carbon, necessitating elevated temperatures for reactions like amidation.

  • Electronic Effects: Electron-donating hexyl substituent stabilizes transition states in aromatic electrophilic substitution side reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(4-Hexylphenyl)acetate and Analogues

Compound Name Substituent (R) Functional Groups Key Structural Features
This compound -C₆H₁₃ (hexyl) Ethyl ester, phenyl, alkyl chain Long hydrophobic tail for lipophilicity
Ethyl 2-(4-aminophenoxy)acetate -NH₂ (amino) Ethyl ester, ether, amine Polar amine enhances solubility
Ethyl 2-(4-hydroxyphenyl)acetate -OH (hydroxyl) Ethyl ester, phenol Hydrogen bonding via -OH group
Ethyl 2-(4-chlorophenoxy)acetoacetate -Cl (chloro) Ethyl ester, ketone, ether Electron-withdrawing Cl increases reactivity
Ethyl 2-(tosyl)acetate -SO₂(4-methylphenyl) Ethyl ester, sulfonyl group Sulfonyl group stabilizes intermediates

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound Name Melting Point (°C) Solubility (Polar vs. Non-polar) logP (Predicted)
This compound N/A Low in polar solvents ~5.8 (highly lipophilic)
Ethyl 2-(4-aminophenoxy)acetate 56–58 Moderate in ethanol/water ~1.9
Ethyl 2-(4-hydroxyphenyl)acetate N/A High in DMSO, ethanol ~2.3
Ethyl 2-(4-chlorophenoxy)acetoacetate N/A Low in water, high in acetone ~3.1
Ethyl tosylacetate N/A Low in water ~2.5

Key Observations :

  • Lipophilicity : The hexyl chain in this compound significantly elevates logP compared to polar substituents (e.g., -NH₂, -OH), suggesting superior membrane permeability for drug delivery .
  • Solubility: Amino and hydroxyl derivatives exhibit higher solubility in polar solvents due to hydrogen bonding, whereas halogenated or alkylated analogues favor organic media .

Q & A

Q. What are the standard methods for synthesizing Ethyl 2-(4-hexylphenyl)acetate, and how can purity be ensured?

  • Methodology : A common approach involves transesterification or Friedel-Crafts acylation. For example, reacting 4-hexylphenylacetic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux, followed by extraction with ethyl acetate and purification via column chromatography . Purity is validated using NMR (e.g., ¹H NMR to confirm esterification by observing the ethyl group triplet at ~1.2 ppm and quartet at ~4.1 ppm) and HPLC with a C18 column (retention time comparison against standards) .

Q. How can solubility and crystallization conditions be optimized for this compound?

  • Methodology : Ethyl acetate is a preferred solvent for crystallization due to its moderate polarity and volatility. Solubility tests in solvents like acetone, chloroform, and hexane (as per ) guide recrystallization. Slow evaporation at 4°C often yields high-quality single crystals suitable for X-ray diffraction .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :
  • ¹H/¹³C NMR : Identify the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for CH₂) and aromatic protons (δ 6.5–7.5 ppm for substituted phenyl) .
  • Mass Spectrometry (MS) : Use EI-MS to detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Compare with NIST reference data for validation .

Advanced Research Questions

Q. How can SHELX and ORTEP-3 be applied to resolve structural ambiguities in crystallographic studies?

  • Methodology : SHELXL refines crystal structures using high-resolution data (e.g., twinned crystals) via least-squares minimization. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder or anisotropic displacement parameters. For example, highlights SHELXL’s robustness in handling high-resolution data, while emphasizes ORTEP-3’s GUI for real-time model adjustments .

Q. How to address contradictions in thermodynamic data (e.g., ionization energy) during computational modeling?

  • Methodology : Cross-reference experimental values (e.g., ionization energy = 10.01 ± 0.05 eV from PIPECO vs. 9.90 ± 0.05 eV from PE in ). Use Gaussian or DFT calculations (B3LYP/6-31G*) to model gas-phase energetics, accounting for method-specific biases (e.g., vertical vs. adiabatic ionization) .

Q. What strategies validate structure-activity relationships (SAR) for phenylacetate derivatives in drug design?

  • Methodology : Synthesize analogs with varying substituents (e.g., halogenation at the phenyl ring or ester chain modification). Assess biological activity (e.g., enzyme inhibition in ) and correlate with steric/electronic parameters (Hammett constants). Molecular docking (AutoDock Vina) using crystal structures (e.g., PDB entries) identifies key binding interactions .

Q. How to analyze conflicting mass spectral fragmentation patterns for this compound?

  • Methodology : Compare fragmentation pathways (e.g., α-cleavage vs. McLafferty rearrangement) using ’s ionization energy tables. For instance, the [M-CH₂COOEt]⁺ peak at m/z 163 suggests cleavage at the ester group, validated via high-resolution MS (HRMS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.